

Cross-Validation of RP101075's Effects in Different Animal Species: A Comparative Guide

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Compound of Interest

Compound Name: RP101075

Cat. No.: B3321049

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Introduction

RP101075 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is an active metabolite of Ozanimod (RPC1063), a drug approved for the treatment of relapsing multiple sclerosis and ulcerative colitis.^{[1][2]} **RP101075** plays a crucial role in the therapeutic efficacy of its parent compound by modulating lymphocyte trafficking and potentially exerting direct effects within the central nervous system. This guide provides a comprehensive comparison of the preclinical data for **RP101075** and its parent compound, Ozanimod, across various animal species, with a focus on its pharmacodynamics, pharmacokinetics, and efficacy in relevant disease models. We also present comparative data for FTY720 (Fingolimod), another S1P receptor modulator, to provide a broader context for evaluating **RP101075**'s preclinical profile.

Data Presentation

Table 1: In Vitro Potency and Selectivity of RP101075 and Comparators

Compound	Target(s)	EC50 (nM)	Species	Reference
RP101075	S1P1	0.27	Human	[3]
S1P5	5.9	Human	[3]	
Ozanimod (RPC1063)	S1P1	0.44	Human	[3]
S1P5	11.1	Human		
FTY720-P (active form)	S1P1, S1P3, S1P4, S1P5	Broad	---	

Table 2: Pharmacodynamic Effects of RP101075 and Ozanimod on Peripheral Lymphocyte Counts

Compound	Species	Dose	Route of Administration	Maximum Lymphocyte Reduction (%)	Time to Max Effect (hours)	Reference
Ozanimod (RPC1063)	Mouse	0.2 mg/kg	Oral	~81	6	
Rat	Not Specified	Oral	~82	6		
RP101075	Mouse	Not Specified	Not Specified	Similar to Ozanimod	Not Specified	

Table 3: Comparative Efficacy of Ozanimod (RPC1063) and FTY720 in Mouse EAE Model

Compound	Dose	Route of Administration	Mean Clinical Score (vs. Vehicle)	Reference
Ozanimod (RPC1063)	0.2 mg/kg/day	Oral	Significantly Reduced	
	0.6 mg/kg/day	Oral	Significantly Reduced	
FTY720	High Dose	Oral	Similar efficacy to Ozanimod	

Table 4: Interspecies Comparison of RP101075 Metabolism (Formation of CC112273 by MAO-B)

Species	Intrinsic Clearance (Cl _{int} , µL/min/mg protein)	Fold Difference vs. Human	Reference
Human	12	1.0	
Monkey	27.2	~2.3	
Rat	3.25	~0.27	
Mouse	1.14	~0.10	

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

The EAE model is a widely used animal model for multiple sclerosis.

- Induction: Female C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the day of immunization and two days later, mice receive an intraperitoneal injection of pertussis toxin.

- Treatment: Vehicle, Ozanimod (RPC1063), or FTY720 is administered orally, once daily, starting from the onset of clinical signs.
- Assessment: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead. Histological analysis of the spinal cord is performed at the end of the study to assess demyelination and immune cell infiltration.

Murine Systemic Lupus Erythematosus (SLE) Model

The NZBWF1 mouse model is an established animal model for systemic lupus erythematosus.

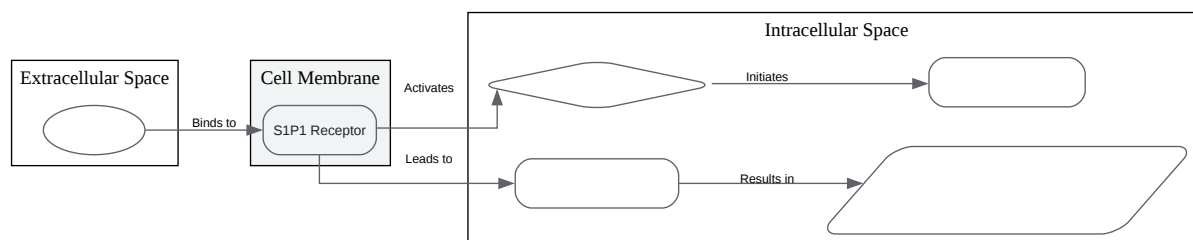
- Treatment: Starting at an age when the mice have established disease, they are treated with either vehicle, Ozanimod (RPC1063), or **RP101075**.
- Assessment: Key parameters measured include proteinuria, serum blood urea nitrogen (BUN), and kidney histology to evaluate mesangial expansion, cellular infiltration, and glomerular deposits. Spleen cell populations, including B and T cell subsets and plasmacytoid dendritic cells, are also analyzed.

Laser-Induced Thrombosis in Mice

This model is used to study the effects of compounds on microvascular circulation.

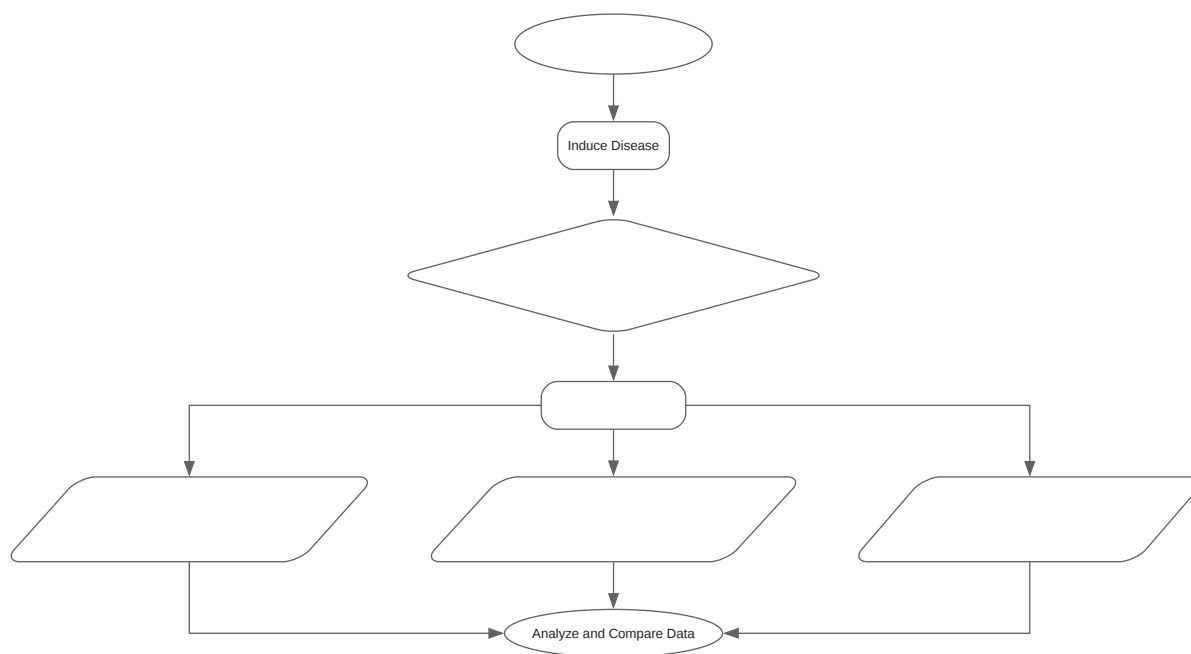
- Procedure: Anesthetized mice have a cranial window created to expose the cortical arterioles. Thrombosis is induced by laser-induced injury to the vessel wall.
- Treatment: **RP101075** or vehicle is administered after the induction of thrombosis.
- Assessment: The flow velocity in the cortical arterioles is measured using two-photon laser scanning microscopy. Thrombus volume and leukocyte content within the thrombus are also quantified.

Mandatory Visualization



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Caption: Signaling pathway of **RP101075** via the S1P1 receptor.



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Caption: General experimental workflow for preclinical evaluation.

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References

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